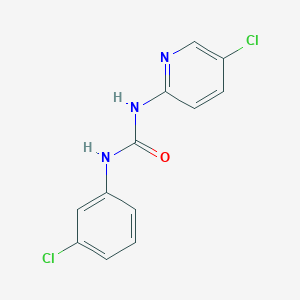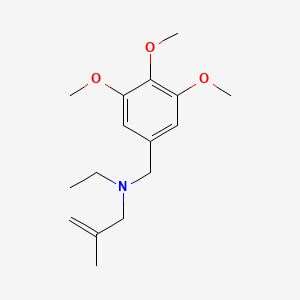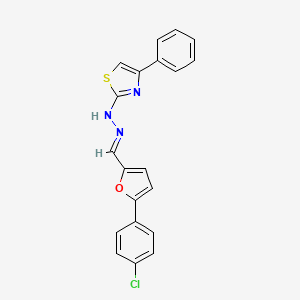
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone (TDIQ) is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of isoquinolinone and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is not fully understood, but it has been shown to modulate various signaling pathways in cells, including the MAPK and NF-κB pathways. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have various biochemical and physiological effects, including:
1. Antioxidant activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to scavenge free radicals and inhibit lipid peroxidation, which may make it useful in the treatment of oxidative stress-related diseases.
2. Neuroprotective activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to protect neurons from oxidative stress and apoptosis, which may make it useful in the treatment of neurodegenerative diseases.
3. Anti-inflammatory activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is easy to synthesize and purify, which makes it readily available for research.
2. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have low toxicity in vitro and in vivo, which makes it safe for use in research.
3. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have multiple biological activities, which makes it useful for studying various biological processes.
Some of the limitations of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone include:
1. The mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is not fully understood, which makes it difficult to interpret the results of experiments.
2. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has not been extensively studied in vivo, which limits its potential for clinical use.
3. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has not been tested in human clinical trials, which limits its potential for therapeutic use.
Direcciones Futuras
There are several future directions for research on 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone, including:
1. Further studies on the mechanism of action of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone to better understand its biological activity.
2. In vivo studies to determine the efficacy and safety of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in animal models.
3. Clinical trials to determine the potential therapeutic use of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in humans.
4. Development of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives with improved biological activity and pharmacokinetic properties.
5. Investigation of the potential use of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone in combination with other drugs for the treatment of various diseases.
In conclusion, 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including antioxidant, neuroprotective, and anti-inflammatory activity. 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies on 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone may lead to the development of new treatments for oxidative stress-related diseases, neurodegenerative diseases, and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with tert-butyl nitrite in the presence of a catalyst. The reaction yields 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone as a white solid with a melting point of 118-120°C. The chemical structure of 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone is shown below:
Aplicaciones Científicas De Investigación
3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including:
1. Antioxidant activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have antioxidant activity in vitro, which may make it useful in the treatment of oxidative stress-related diseases.
2. Neuroprotective activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have neuroprotective activity in vitro and in vivo, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory activity: 3,3,6,7-tetramethyl-3,4-dihydro-1(2H)-isoquinolinone has been shown to have anti-inflammatory activity in vitro and in vivo, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3,3,6,7-tetramethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-7-13(3,4)14-12(15)11(10)6-9(8)2/h5-6H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGHYRUUAEGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)NC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5490541 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)




![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)

![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)